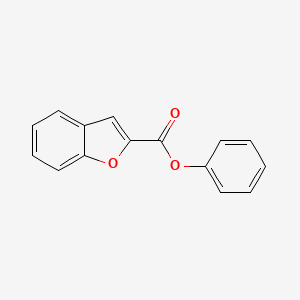

phenyl 1-benzofuran-2-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including phenyl 1-benzofuran-2-carboxylate, can involve several strategies. One approach involves the Claisen rearrangement and ring-closing metathesis as key steps, allowing for the transformation of phenols into benzofurans and related structures in good to excellent yields (Kotha & Solanke, 2022). Another method includes the intramolecular cyclization of 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates followed by oxidation, providing an efficient pathway to 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates under mild conditions (Kobayashi et al., 2015).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by specific intramolecular and intermolecular interactions. For example, 1-benzofuran-2,3-dicarboxylic acid shows an intramolecular hydrogen bond between the two carboxyl groups, while the second carboxyl function is involved in intermolecular hydrogen bonding, leading to a layered structure with pi-pi stacking (Titi & Goldberg, 2009).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including Pd(II)-catalyzed carboxylation of aryl and vinyl C-H bonds to form dicarboxylic acids, showcasing the reactivity of the benzofuran core towards functionalization (Giri & Yu, 2008).

Physical Properties Analysis

The physical properties of benzofuran derivatives can be influenced by their molecular structure, including the presence of substituents and their arrangement. For instance, the introduction of phenylsulfonyl groups in benzofuran compounds can impact their crystal structure and intermolecular interactions, such as pi-pi and C-H...O hydrogen bonding, which can affect their melting points, solubility, and other physical properties (Choi et al., 2007).

Chemical Properties Analysis

The chemical properties of phenyl 1-benzofuran-2-carboxylate and related compounds are significantly determined by the benzofuran core and the nature of the substituents. These compounds exhibit a range of reactivities, such as electrophilic substitution, nucleophilic addition, and complexation with metals, which can be utilized in various chemical transformations and the synthesis of targeted molecules (Joshi et al., 2016).

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Synthesis of Biscationic, Trypanocidal 1-Benzofuran Compounds : Phenyl 1-benzofuran-2-carboxylate derivatives have been synthesized for trypanocidal applications. The study developed compounds with various substituents, demonstrating the chemical versatility of the core benzofuran structure (Dann et al., 1982).

Efficient Preparation Methods : Another research developed a novel method for preparing 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates, emphasizing the efficient synthesis of these compounds under mild conditions (Kobayashi et al., 2015).

Sigma Receptor Ligands : Research into benzofuran-2-carboxamide ligands for sigma receptors involved microwave-assisted synthesis and modified reactions, highlighting phenyl 1-benzofuran-2-carboxylate's potential in receptor-targeted drug development (Marriott et al., 2012).

Material Science and Molecular Studies

Dielectric and Thermal Properties : A study on the dielectric and thermal properties of methacrylate polymer bearing a benzofuran derivative (including phenyl 1-benzofuran-2-carboxylate) reveals insights into its potential use in materials science (Çelik & Coskun, 2018).

Improved Inhibitors of CLC-Kb Channels : Researchers synthesized 3-phenyl-1-benzofuran-2-carboxylic acids as potential inhibitors of ClC-K chloride channels, demonstrating the compound's relevance in biological channel studies (Piemontese et al., 2010).

Molecular Docking and Biological Activities : A study explored the structural optimization, molecular docking, and biological activities of benzofuran-carboxylic acids derivatives, indicating their potential application in cancer and microbial disease treatment (Sagaama et al., 2020).

Chemical and Structural Analysis

Study of Crystal Structure : The crystal structure of 2-(3-ethylsulfanyl-5-phenyl-1-benzofuran-2-yl)acetic acid was analyzed, providing insights into the molecular geometry and interactions of such compounds (Choi et al., 2007).

Isomerization Studies : Research on the cis/trans isomerization of ethyl 5-phenylazo-benzofuran-2-carboxylate contributes to the understanding of photochemical properties of such compounds (Yong-jia, 2010).

Neuroprotective and Antioxidant Effects : A study on novel benzofuran-2-carboxamide derivatives, including the phenyl variant, showed significant neuroprotective and antioxidant effects, suggesting its potential in neurological disorders (Cho et al., 2015).

Propriétés

IUPAC Name |

phenyl 1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-15(17-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDASRWNMSAYZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 1-benzofuran-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiophene-2-carboxylic acid [(4,5-dihydro-thiazol-2-ylcarbamoyl)-methyl]-amide](/img/structure/B5672600.png)

![1-{2-[(3R*,4R*)-3-(hydroxymethyl)-4-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5672603.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5672604.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5672610.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5672645.png)

![2-(1,3-benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5672653.png)

![2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B5672665.png)

![N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5672666.png)

![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide](/img/structure/B5672693.png)